molecular formula C16H17NO5S B5687469 N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B5687469
M. Wt: 335.4 g/mol
InChI Key: AQBDADNDEWUFTG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dimethoxybenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in the treatment of bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both acetyl and dimethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11(18)12-4-6-13(7-5-12)17-23(19,20)14-8-9-15(21-2)16(10-14)22-3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBDADNDEWUFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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